

Application Notes and Protocols for Cobalt-Catalyzed Synthesis of Substituted Butyronitriles

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Compound of Interest

Compound Name: 2-Isopropyl-2,3-dimethylbutyronitrile

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This document provides detailed application notes and experimental protocols for the synthesis of substituted butyronitriles utilizing cobalt-based catalysts. The methodologies outlined herein offer efficient and selective routes to this important class of molecules, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols are based on robust and reproducible catalytic systems, emphasizing atom economy and the use of earth-abundant metals.

Cobalt-Catalyzed α -Alkylation of Nitriles with Alcohols

This method allows for the direct α -alkylation of nitriles with a broad range of alcohols, including benzylic, heterocyclic, and aliphatic alcohols, to generate substituted butyronitriles and other functionalized nitriles. The reaction proceeds via a "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by hydrogenation of the resulting unsaturated intermediate. The use of a reusable cobalt-nanoparticle catalyst supported on nitrogen-doped carbon (Co@PNC) makes this a sustainable and cost-effective approach.^[1]

Data Presentation

Table 1: Cobalt-Nanoparticle-Catalyzed α -Alkylation of Phenylacetonitrile with Various Alcohols.
[1]

Entry	Alcohol	Product	Yield (%)
1	Benzyl alcohol	2,3-Diphenylpropanenitrile	99
2	4-Methylbenzyl alcohol	2-Phenyl-3-(p-tolyl)propanenitrile	98
3	4-Methoxybenzyl alcohol	3-(4-Methoxyphenyl)-2-phenylpropanenitrile	97
4	4-Chlorobenzyl alcohol	3-(4-Chlorophenyl)-2-phenylpropanenitrile	95
5	1-Phenylethanol	2-Phenyl-3-phenylbutanenitrile	73
6	Cinnamyl alcohol	(E)-2,5-Diphenylpent-4-enenitrile	85
7	1-Butanol	2-Phenylhexanenitrile	75
8	1-Hexanol	2-Phenoctanenitrile	78

Reaction conditions: 0.5 mmol phenylacetonitrile, 1 mmol alcohol, 50 mg Co@PNC-900 catalyst (2.04 mol% Co), 0.5 mmol K₃PO₄, 2 mL toluene, 140 °C, 24 h. Isolated yields.[1]

Experimental Protocols

Protocol 1: Synthesis of the Co@PNC-900 Catalyst[1]

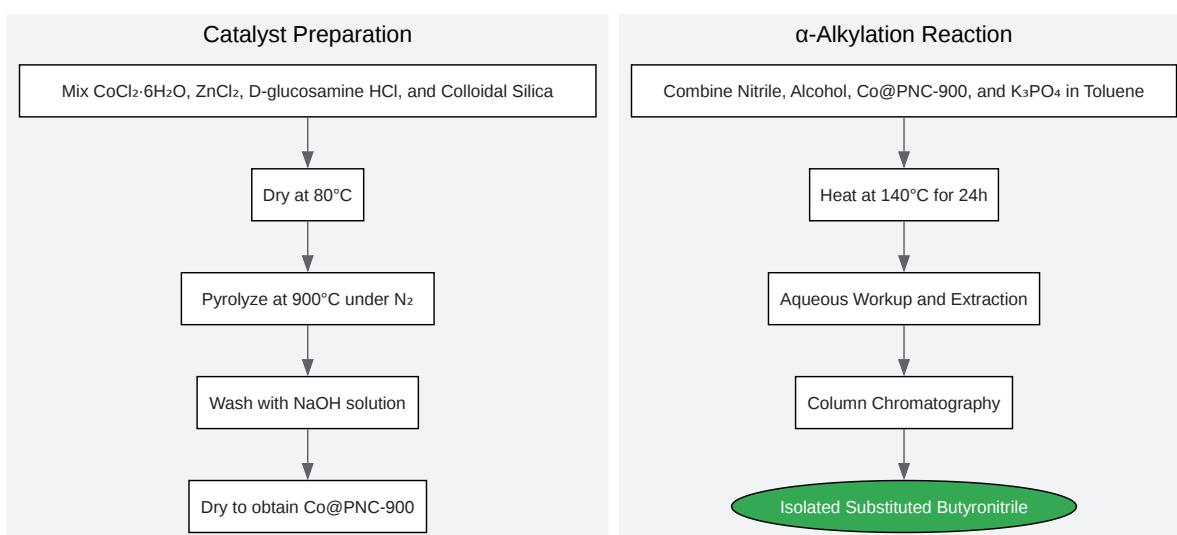
- In a 250 mL beaker, dissolve cobalt(II) chloride hexahydrate (1.5 g), zinc(II) chloride (5.0 g), and D-glucosamine hydrochloride (5.0 g) in deionized water (50 mL).
- Add colloidal silica (40 wt% in water, 20 g) to the solution and stir vigorously for 10 minutes.

- Dry the resulting mixture in an oven at 80 °C for 24 hours.
- Grind the dried solid into a fine powder and pyrolyze it in a tube furnace under a nitrogen atmosphere at 900 °C for 2 hours (heating rate of 5 °C/min).
- After cooling to room temperature, wash the pyrolyzed material with a 2 M aqueous solution of sodium hydroxide at 80 °C for 12 hours to remove the silica template.
- Filter the mixture, wash the solid residue with deionized water until the pH is neutral, and then dry it in an oven at 80 °C for 12 hours to obtain the Co@PNC-900 catalyst.

Protocol 2: General Procedure for the α -Alkylation of Nitriles with Alcohols[\[1\]](#)

- To an oven-dried Schlenk tube, add the nitrile (0.5 mmol), alcohol (1 mmol), Co@PNC-900 catalyst (50 mg, 2.04 mol% Co), and potassium phosphate (K_3PO_4 , 0.5 mmol).
- Evacuate and backfill the tube with argon three times.
- Add toluene (2 mL) via syringe.
- Seal the tube and place it in a preheated oil bath at 140 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction with 5 mL of water.
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired α -alkylated nitrile.

Visualization

Logical Workflow for α -Alkylation of Nitriles[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the $\text{Co}@\text{PNC}$ catalyst and its application in the α -alkylation of nitriles.

Cobalt-Catalyzed Hydrocyanation of Olefins

This method provides a route to substituted butyronitriles through the addition of a cyanide group across a carbon-carbon double bond. The use of tosyl cyanide as a cyanide source offers a safer alternative to hydrogen cyanide. The reaction is catalyzed by a cobalt(II) salt in the presence of a silane reducing agent and an alcohol additive, proceeding under mild conditions.^[2]

Data Presentation

Table 2: Cobalt-Catalyzed Hydrocyanation of Various Olefins.[\[2\]](#)

Entry	Olefin	Product	Yield (%)
1	1-Octene	Nonanenitrile	85
2	Styrene	2-Phenylpropanenitrile	65
3	Cyclohexene	Cyclohexanecarbonitrile	55
4	Indene	Indane-1-carbonitrile	78

Reaction conditions: Olefin (1.0 mmol), tosyl cyanide (1.2 mmol), $\text{Co}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ (6 mol%), PhSiH_3 (1.5 mmol), t-BuOOH (30 mol%), ethanol (2.0 mmol), room temperature.[\[2\]](#)

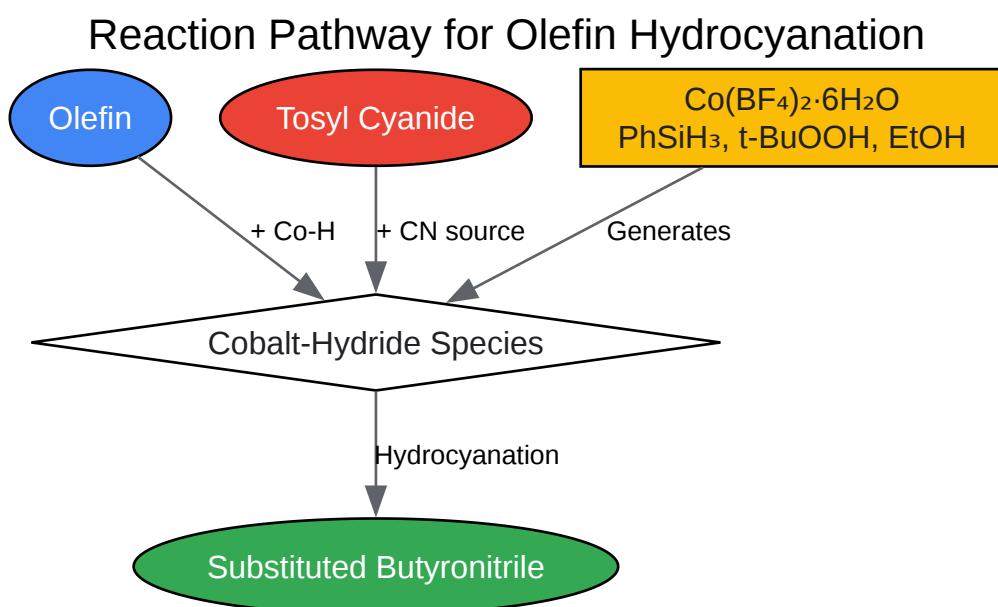
Experimental Protocols

Protocol 3: General Procedure for the Hydrocyanation of Olefins[\[2\]](#)

- To an oven-dried Schlenk tube under an argon atmosphere, add cobalt(II) tetrafluoroborate hexahydrate ($\text{Co}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$, 6 mol%).
- Add the olefin (1.0 mmol) and ethanol (2.0 mmol).
- Add a solution of tosyl cyanide (1.2 mmol) in a minimal amount of anhydrous solvent (e.g., THF).
- Add phenylsilane (PhSiH_3 , 1.5 mmol) dropwise to the mixture.
- Finally, add tert-butyl hydroperoxide (t-BuOOH, 30 mol%).
- Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Extract the mixture with diethyl ether (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to yield the desired nitrile product.

Visualization



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Caption: Simplified reaction scheme for the cobalt-catalyzed hydrocyanation of olefins.

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References

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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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